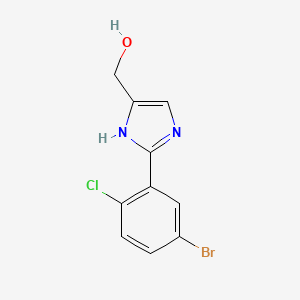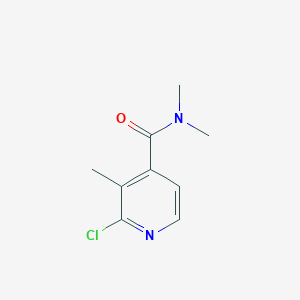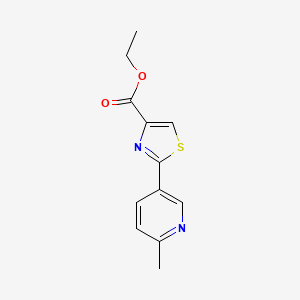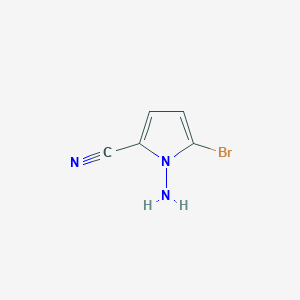
1-(5-Fluoro-2-methylbenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoro-2-methylbenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methylbenzyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent reactivity of the imine and alkene components.
Another method involves the use of radical strain-release photocatalysis, where azabicyclo[1.1.0]butanes are used as precursors. This approach allows for the synthesis of densely functionalized azetidines in a single step, utilizing an organic photosensitizer to control the energy-transfer process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the intramolecular regioselective aminolysis of cis-3,4-epoxy amines catalyzed by La(OTf)3. This method proceeds in high yields and is compatible with various functional groups .
化学反応の分析
Types of Reactions
1-(5-Fluoro-2-methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The fluorine and methyl groups on the benzyl moiety can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted benzyl azetidines.
科学的研究の応用
1-(5-Fluoro-2-methylbenzyl)azetidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and polymers.
作用機序
The mechanism of action of 1-(5-Fluoro-2-methylbenzyl)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various biological targets, potentially inhibiting or modulating their activity. The presence of the fluorine atom enhances the compound’s binding affinity and metabolic stability .
類似化合物との比較
1-(5-Fluoro-2-methylbenzyl)azetidine can be compared with other azetidines and related compounds:
Azetidine-2-carboxylic acid: A naturally occurring azetidine with different functional groups.
Azelnidipine: An antihypertensive calcium channel blocker containing an azetidine ring.
Cobimetinib: A mitogen-activated protein kinase inhibitor with an azetidine scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC名 |
1-[(5-fluoro-2-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14FN/c1-9-3-4-11(12)7-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChIキー |
NDZGYBKKZJOTJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)F)CN2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)





![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)




